molecular formula C9H9NO5 B1346451 Methyl 3-methoxy-4-nitrobenzoate CAS No. 5081-37-8

Methyl 3-methoxy-4-nitrobenzoate

Cat. No. B1346451
CAS No.: 5081-37-8
M. Wt: 211.17 g/mol
InChI Key: PVVFEPFLFHDHHK-UHFFFAOYSA-N
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Patent
US07880009B2

Procedure details

Methyl iodide (463 g) was dropped to a mixture of 3-hydroxy-4-nitrobenzoic acid (199 g) and potassium carbonate (450 g) in DMF (1 L) at room temperature. After agitating the reaction solution at room temperature overnight, methyl iodide (230 g) was further added to the reaction mixture, and the reaction mixture was further agitated at room temperature for 6 hours. The reaction mixture was added to ice water and the deposited solids were obtained by filtration. 178 g of the title compound was obtained by drying the obtained solid at 50° C. overnight. The physical properties was in agreement with the reported values (CAS#5081-37-8).
Quantity
463 g
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]I.O[C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14])C(O)=O.[C:16](=[O:19])([O-])[O-:17].[K+].[K+].CN([CH:25]=[O:26])C>>[CH3:1][O:17][C:16](=[O:19])[C:6]1[CH:10]=[CH:11][C:12]([N+:13]([O-:15])=[O:14])=[C:4]([O:26][CH3:25])[CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
463 g
Type
reactant
Smiles
CI
Name
Quantity
199 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
450 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 L
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
230 g
Type
reactant
Smiles
CI
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was further agitated at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was further added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the deposited solids were obtained by filtration

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)[N+](=O)[O-])OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 178 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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